molecular formula C10H10O2S B12583210 4-(Thietan-3-yloxy)benzaldehyde CAS No. 647033-02-1

4-(Thietan-3-yloxy)benzaldehyde

Cat. No.: B12583210
CAS No.: 647033-02-1
M. Wt: 194.25 g/mol
InChI Key: PCMONHNUJSIDBN-UHFFFAOYSA-N
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Description

4-(Thietan-3-yloxy)benzaldehyde is a chemical compound characterized by the presence of a thietane ring attached to a benzaldehyde moiety. Thietanes are four-membered sulfur-containing heterocycles, which are significant in various chemical and pharmaceutical applications due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thietan-3-yloxy)benzaldehyde typically involves the formation of the thietane ring followed by its attachment to the benzaldehyde group. One common method includes the nucleophilic substitution reaction where a 3-haloalkyl thioether reacts with a benzaldehyde derivative under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic substitution reactions, often facilitated by catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Thietan-3-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Thietan-3-yloxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Thietan-3-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thietane ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and leading to various biological effects .

Properties

CAS No.

647033-02-1

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

4-(thietan-3-yloxy)benzaldehyde

InChI

InChI=1S/C10H10O2S/c11-5-8-1-3-9(4-2-8)12-10-6-13-7-10/h1-5,10H,6-7H2

InChI Key

PCMONHNUJSIDBN-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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